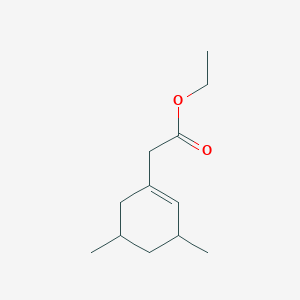
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate is an organic compound with the molecular formula C12H20O2. It is a colorless liquid with a pleasant, fruity odor, commonly used in the fragrance and flavor industry. This compound is a derivative of cyclohexene, featuring ethyl and acetate functional groups attached to a dimethyl-substituted cyclohexene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate can be synthesized through various organic reactions. One common method involves the esterification of 3,5-dimethylcyclohex-1-en-1-ol with ethyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 3,5-dimethylcyclohex-1-en-1-one or 3,5-dimethylcyclohex-1-en-1-carboxylic acid.
Reduction: Formation of 3,5-dimethylcyclohex-1-en-1-yl alcohol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industry to impart fruity notes to various products.
Mecanismo De Acción
The mechanism of action of ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which may then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl cyclohexaneacetate: Lacks the dimethyl substitution, resulting in different chemical and physical properties.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
3,5-Dimethylcyclohex-1-en-1-yl acetate: Similar structure but without the ethyl group, affecting its volatility and odor profile.
These comparisons highlight the unique properties of this compound, such as its specific odor profile and reactivity, which make it valuable in various applications.
Propiedades
Número CAS |
87342-08-3 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
ethyl 2-(3,5-dimethylcyclohexen-1-yl)acetate |
InChI |
InChI=1S/C12H20O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h6,9-10H,4-5,7-8H2,1-3H3 |
Clave InChI |
FNTPDJFAUKUQIA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(CC(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
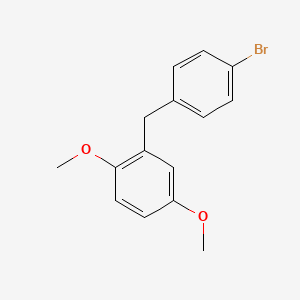

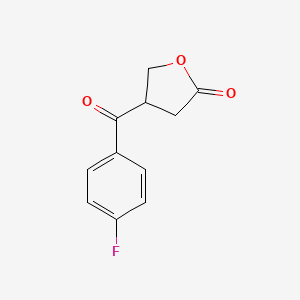

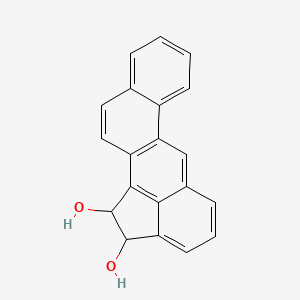
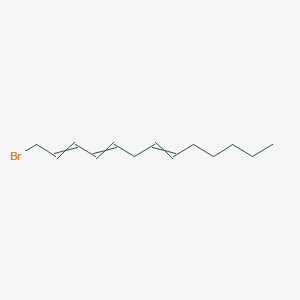
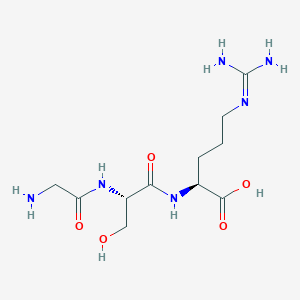


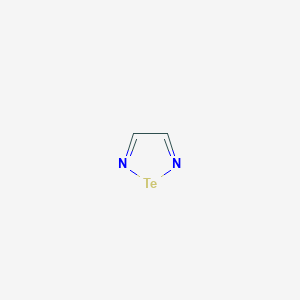

![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)

